molecular formula C8H13ClN4O B2526497 2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide CAS No. 2411184-37-5

2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide

Cat. No. B2526497
CAS RN: 2411184-37-5
M. Wt: 216.67
InChI Key: IGCJUOVPZCQYHK-PRJDIBJQSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves a nucleophilic addition / elimination reaction between acyl chlorides and amines . The reaction happens in two main stages - an addition stage, followed by an elimination stage . In the addition stage, an amine molecule becomes attached to the carbon in the acyl chloride . As the lone pair on the nitrogen approaches the fairly positive carbon in the acyl chloride, it moves to form a bond with it .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide” can be analyzed based on its molecular formula C8H13ClN4O. It contains 8 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 oxygen atom.


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be similar to the reactions between acyl chlorides and amines . The carbon atom in the -COCl group has both an oxygen atom and a chlorine atom attached to it. Both of these are very electronegative. They both pull electrons towards themselves, leaving the carbon atom quite positively charged .

properties

IUPAC Name

2-chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O/c1-5(9)8(14)11-6(2)7-4-10-12-13(7)3/h4-6H,1-3H3,(H,11,14)/t5?,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCJUOVPZCQYHK-PRJDIBJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=NN1C)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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